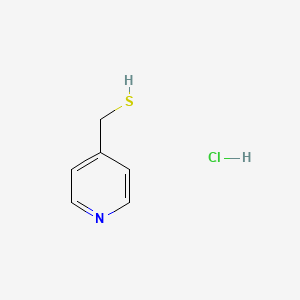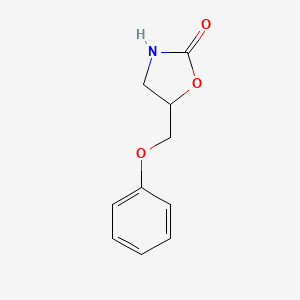
PYRIDIN-4-YLMETHANETHIOL HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-4-ylmethanethiol hydrochloride: is an organic compound with the chemical formula C₆H₈ClNS. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of Pyridine Derivatives: One common method involves the reduction of pyridine derivatives.
Industrial Production Methods: Industrial production often involves large-scale hydrogenation and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyridin-4-ylmethanethiol hydrochloride can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: It can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Alkylated and Acylated Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry:
Material Science: Used in the development of organic semiconductor materials and other advanced materials.
Mecanismo De Acción
The mechanism of action of pyridin-4-ylmethanethiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Pyridine: The parent compound, widely used in organic synthesis and as a solvent.
Piperidine: A saturated six-membered ring containing nitrogen, used in pharmaceuticals and organic synthesis.
Imidazole: A five-membered ring containing two nitrogen atoms, with applications in medicine and catalysis.
Uniqueness: Pyridin-4-ylmethanethiol hydrochloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and interactions. Its thiol group provides distinct reactivity compared to other pyridine derivatives, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
70199-58-5 |
|---|---|
Fórmula molecular |
C6H8ClNS |
Peso molecular |
161.65 g/mol |
Nombre IUPAC |
pyridin-4-ylmethanethiol;hydrochloride |
InChI |
InChI=1S/C6H7NS.ClH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H |
Clave InChI |
BEJMQRKKHMEQII-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl[2-(pentan-3-ylamino)ethyl]carbamate](/img/structure/B8745179.png)




![6-chloro-2-(methylsulfonyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B8745208.png)



![Benzo[d]oxazole-2,7-diol](/img/structure/B8745229.png)




